molecular formula C10H13BrClN3O B2673363 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411635-18-0

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No. B2673363
M. Wt: 306.59
InChI Key: OSYZSCBBKUJDRS-UHFFFAOYSA-N
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Description

Imidazoles are a type of heterocyclic compound that play a crucial role in many biological processes and are used in various applications . A similar compound, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, has been identified . It’s a solid compound with the empirical formula C7H12Cl2N2O .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often revolve around the functional group compatibility of the process and the resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with two nitrogen atoms. For the similar compound 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, the molecular weight is 211.09 .


Chemical Reactions Analysis

The chemical reactions involving imidazoles can be quite diverse, given their presence in a variety of functional molecules . The specifics would depend on the exact structure and substituents of the imidazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary depending on their specific structure. For instance, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride is a solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    A study on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines highlighted the potential of such compounds, including variants similar to 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide, as antiulcer agents. Although the specific compound was not mentioned, this research underscores the broader category's relevance in developing cytoprotective agents (Starrett et al., 1989).

  • Molecular Docking and Experimental Studies

    Another research focused on a similar imidazole compound, studying its molecular structure, vibrational frequencies, and potential as an antihypertensive agent through both experimental and theoretical analyses (Aayisha et al., 2019).

Biological Activities

  • Antimicrobial Activity

    Halogenated imine derivatives, including structures resembling the query compound, were synthesized and tested for their in vitro antibacterial efficacy. This study indicates the potential for such compounds to act against Gram-positive and Gram-negative microorganisms, suggesting a broad spectrum of antimicrobial activity (Halve et al., 2007).

  • Cytotoxicity and Antineoplastic Activities

    The structure-activity relationship for antineoplastic imidazoacridinones was explored, demonstrating that certain derivatives exhibit potent activity against murine leukemia, implying potential applications in cancer treatment (Cholody et al., 1996).

  • Corrosion Inhibition

    Research on imidazole derivatives, including those with similar structures, has shown significant potential in corrosion inhibition, offering insights into their application in protecting metals in acidic solutions. This showcases the compound's potential utility in industrial applications (Prashanth et al., 2021).

Future Directions

Imidazoles continue to be an area of active research, with ongoing efforts to develop novel methods for their synthesis . They’re being increasingly used in a range of applications, from pharmaceuticals and agrochemicals to solar cells and other optical applications .

properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O.BrH/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12;/h2-3,6H,4-5H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYZSCBBKUJDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)N=C1N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

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